molecular formula C16H15N3O3 B2506462 1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea CAS No. 866151-95-3

1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea

Cat. No. B2506462
CAS RN: 866151-95-3
M. Wt: 297.314
InChI Key: AJOHKFWETGGLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of urea derivatives, which are typically achieved by reacting an isocyanate with an amine. In the context of the provided papers, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Although the exact synthesis of 1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea is not detailed, similar strategies could potentially be applied, considering the urea functional group present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been determined by X-ray crystallography. For instance, the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea was elucidated, revealing a monoclinic crystal system with specific cell parameters and a planar structure except for the dimethyl groups . This suggests that the molecular structure of 1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea could also be planar, with potential intramolecular hydrogen bonding contributing to its stability.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can involve various reactions, such as substitution or oxidation. In the provided papers, reactions such as the substitution of a chlorine atom by different groups and oxidation with hydrogen peroxide were described for oxazaphosphorinanone derivatives . These reactions indicate the potential reactivity of the nitrogen and oxygen atoms in the urea moiety, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure, substituents, and intermolecular interactions. The provided papers do not directly discuss the properties of 1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea, but they do mention that the structure of a related compound is stabilized by hydrogen bonds and weak interactions . These findings suggest that similar stabilizing interactions could be present in the compound of interest, affecting its solubility, melting point, and other physical properties.

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications

    • The compound is related to 1,2-oxazines and 1,2-benzoxazines, which can be synthesized through specific reactions involving urea. These compounds serve as important building blocks in organic synthesis and are recognized for their utility in creating diverse chemical structures. The synthesis methods and general reactions of these compounds have been widely studied, emphasizing their significance in organic chemistry (Sainsbury, 1991).
  • Role in Medicinal Chemistry

    • The compound belongs to the benzoxazepine class, particularly the 1,5-benzoxazepine derivatives, known for their pharmacological properties. These derivatives are not only valuable in organic synthesis but also exhibit notable biological and pharmacological properties, including anticancer, antibacterial, and antifungal activities. Their ability to interact with G-protein-coupled receptors suggests their potential in developing drugs for treating neuronal disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
    • Benzothiazole derivatives, closely related to benzoxazepines, are known for their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole groups, resulting in 2-(thio)ureabenzothizoles, enhances their physicochemical and biological properties, making them significant in medicinal chemistry. These compounds serve as potential therapeutic agents with varied pharmacological activities, highlighting the importance of such structures in drug design and synthesis (Rosales-Hernández et al., 2022).
  • Biosensor Applications

    • Urea, a structural component of the compound, is used in biosensors to detect and quantify urea concentration. Urea biosensors, employing urease as a bioreceptor element, are critical in medical diagnostics and various fields such as fisheries, dairy, and agriculture. The sensitivity and specificity of these biosensors are paramount, indicating the compound's potential role in enhancing biosensor technology (Botewad et al., 2021).

properties

IUPAC Name

1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-3-5-12-14(7-9)22-13-6-4-10(18-16(21)17-2)8-11(13)15(20)19-12/h3-8H,1-2H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOHKFWETGGLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea

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